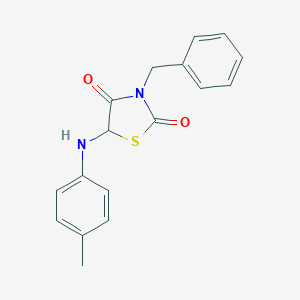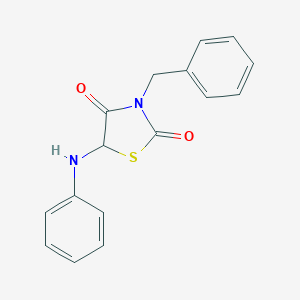![molecular formula C19H14N2O4 B228570 4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate, commonly known as FC-11, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FC-11 is a derivative of benzoic acid and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of FC-11 is not yet fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer growth. FC-11 has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
FC-11 has been found to have significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models. FC-11 has also been found to improve insulin sensitivity, which makes it a potential candidate for the treatment of diabetes. In addition, FC-11 has been found to have antimicrobial effects against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
FC-11 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FC-11 is also stable under normal laboratory conditions, which makes it easy to handle and store. However, FC-11 has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to use in aqueous solutions. FC-11 is also relatively expensive, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the research and development of FC-11. One potential direction is the development of FC-11-based drugs for the treatment of various inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and cardiovascular disease. Another potential direction is the development of FC-11-based drugs for cancer therapy. Further studies are needed to fully understand the mechanism of action of FC-11 and its potential applications in various fields.
In conclusion, FC-11 is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FC-11 has significant anti-inflammatory, antioxidant, and antimicrobial properties and has been studied for its potential applications in cancer therapy. Further studies are needed to fully understand the mechanism of action of FC-11 and its potential applications in various fields.
Synthesemethoden
FC-11 is synthesized using a specific method that involves the reaction between 4-hydroxybenzoic acid, furfural, and hydrazine hydrate. The reaction takes place in the presence of acetic acid and ethanol as solvents. The resulting product is then purified using column chromatography to obtain FC-11 in a pure form.
Wissenschaftliche Forschungsanwendungen
FC-11 has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory, antioxidant, and antimicrobial properties. FC-11 has also been studied for its potential applications in cancer therapy. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Eigenschaften
Molekularformel |
C19H14N2O4 |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
[4-[(E)-(furan-2-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C19H14N2O4/c22-18(17-7-4-12-24-17)21-20-13-14-8-10-16(11-9-14)25-19(23)15-5-2-1-3-6-15/h1-13H,(H,21,22)/b20-13+ |
InChI-Schlüssel |
DVMCEAISASACHT-DEDYPNTBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CO3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)


![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
